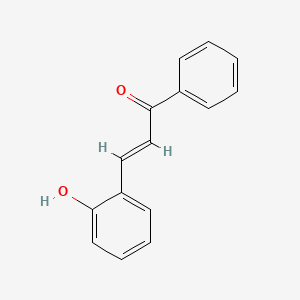






|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:10][OH:11]>>[OH:11][C:10]1[CH:2]=[CH:1][CH:4]=[CH:5][C:6]=1[CH:7]=[CH:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 hr at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
After neutralization with 5% hydrochloric acid solution, the product was extracted with 200 Ml of ethylacetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracted organic phase was dried with anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
resulting 1-phenyl-3-(2-methoxymethyloxyphenyl)-prophenone
|
|
Type
|
ADDITION
|
|
Details
|
with dilute alkaline solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with 200 Ml of ethylacetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Extracted organic phase is dried with anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC=C1)C=CC(=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |






|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:10][OH:11]>>[OH:11][C:10]1[CH:2]=[CH:1][CH:4]=[CH:5][C:6]=1[CH:7]=[CH:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 hr at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
After neutralization with 5% hydrochloric acid solution, the product was extracted with 200 Ml of ethylacetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracted organic phase was dried with anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
resulting 1-phenyl-3-(2-methoxymethyloxyphenyl)-prophenone
|
|
Type
|
ADDITION
|
|
Details
|
with dilute alkaline solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with 200 Ml of ethylacetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Extracted organic phase is dried with anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC=C1)C=CC(=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |